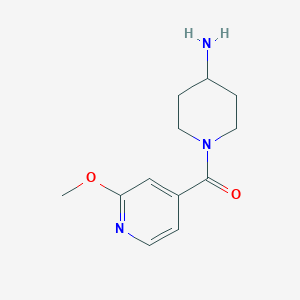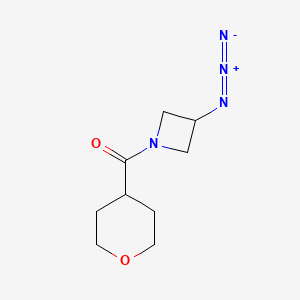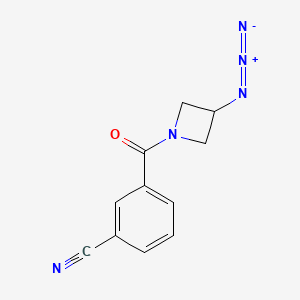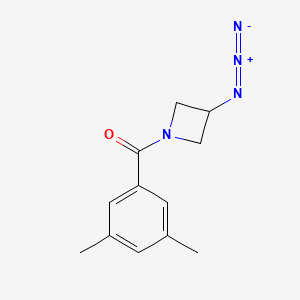![molecular formula C12H16ClN3O B1476263 3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane CAS No. 2098122-58-6](/img/structure/B1476263.png)
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane
Overview
Description
3-(6-Chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane, also known as CMP-6M-3A, is a novel synthetic compound with potential applications in a variety of scientific fields. CMP-6M-3A is a bicyclic compound with a pyrimidine ring structure, and is a derivative of the natural product, pyrimidine. It has been widely studied for its potential pharmacological properties, as well as its ability to be used as a reagent in organic synthesis.
Scientific Research Applications
1. Synthesis of Azabicyclo Derivatives for Nicotinic Ligands
Research by Slowinski et al. (2011) details the synthesis of azabicyclo[2.2.1]heptane and -[3.3.1]nonane scaffolds, crucial for the elaboration of α7 nicotinic ligands. These compounds demonstrate significant selectivity and nanomolar potency at α7 nicotinic receptors (Slowinski et al., 2011).
2. Development of Carbocyclic Nucleoside Analogues
The work of Hřebabecký et al. (2009) explores the synthesis of novel carbocyclic nucleoside analogues derived from 7-oxabicyclo[2.2.1]heptane-2-methanol, showcasing their potential in antiviral therapies, particularly against Coxsackie virus (Hřebabecký et al., 2009).
3. Creation of Heterocyclic Derivatives for Antimicrobial Activity
Mohammad et al. (2017) focused on synthesizing new heterocyclic derivatives containing 1,3-oxazepine from 6-methyl 2-thiouracil, revealing significant antibacterial activity against various bacterial strains (Mohammad et al., 2017).
4. Bridged Bicyclic Morpholines in Medicinal Chemistry
Walker et al. (2012) presented the first synthesis of the morpholine 3-oxa-6-azabicyclo[3.1.1]heptane, highlighting its importance as a building block in medicinal chemistry research due to its lipophilicity and achiral nature (Walker et al., 2012).
5. Synthesis of Conformationally Locked Carbocyclic Nucleosides
Hřebabecký et al. (2006) explored the synthesis of novel conformationally locked carbocyclic nucleosides, which are crucial for the development of new pharmaceuticals (Hřebabecký et al., 2006).
6. Study of Antiproliferative Activity in Polycarbonitriles
Mar'yasov et al. (2020) investigated the antiproliferative activity of various bicyclic derivatives, offering insight into potential cancer therapies (Mar'yasov et al., 2020).
7. Synthesis of Precursors for PET Radioligands
Gao et al. (2010) discussed the synthesis of precursors for PET radioligands, crucial for imaging studies in neuroscience (Gao et al., 2010).
Mechanism of Action
Pyrimidines
The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms. Pyrimidines are key components of many biological molecules, including the nucleotides cytosine, thymine, and uracil, which are part of the genetic material in DNA and RNA . Pyrimidines can interact with various enzymes and receptors in the body, leading to a wide range of potential effects .
Bicyclic compounds
The compound also contains a bicyclic structure, specifically a bicyclo[3.1.1]heptane. Bicyclic compounds are often used in drug design because their rigid structures can enhance binding affinity and selectivity to biological targets .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and effects in the body. Without specific studies on this compound, it’s difficult to predict its adme properties .
properties
IUPAC Name |
3-(6-chloro-2-methylpyrimidin-4-yl)-6-methoxy-3-azabicyclo[3.1.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-7-14-10(13)4-11(15-7)16-5-8-3-9(6-16)12(8)17-2/h4,8-9,12H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDLISURXIRLSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC3CC(C2)C3OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















